molecular formula C19H13I2N B12577662 3,6-Diiodo-9-(4-methylphenyl)-9H-carbazole CAS No. 566143-95-1

3,6-Diiodo-9-(4-methylphenyl)-9H-carbazole

Cat. No.: B12577662
CAS No.: 566143-95-1
M. Wt: 509.1 g/mol
InChI Key: SCDMBDRGTOJYFM-UHFFFAOYSA-N
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Description

3,6-Diiodo-9-(4-methylphenyl)-9H-carbazole is a chemical compound known for its unique structure and properties It is characterized by the presence of two iodine atoms at the 3 and 6 positions, a 4-methylphenyl group at the 9 position, and a carbazole core

Preparation Methods

The synthesis of 3,6-Diiodo-9-(4-methylphenyl)-9H-carbazole typically involves multi-step organic reactions. One common method includes the iodination of 9-(4-methylphenyl)-9H-carbazole using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under controlled temperature conditions to ensure selective iodination at the 3 and 6 positions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance yield and purity while minimizing reaction time and waste.

Chemical Reactions Analysis

3,6-Diiodo-9-(4-methylphenyl)-9H-carbazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like organometallic compounds or nucleophiles.

    Oxidation Reactions: The carbazole core can be oxidized to form carbazole-quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,6-Diiodo-9-(4-methylphenyl)-9H-carbazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 3,6-Diiodo-9-(4-methylphenyl)-9H-carbazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

3,6-Diiodo-9-(4-methylphenyl)-9H-carbazole can be compared with other similar compounds, such as:

    3,6-Diiodo-9H-carbazole: Lacks the 4-methylphenyl group, which may affect its reactivity and applications.

    9-(4-Methylphenyl)-9H-carbazole:

    3,6-Dibromo-9-(4-methylphenyl)-9H-carbazole: Similar structure but with bromine atoms instead of iodine, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

566143-95-1

Molecular Formula

C19H13I2N

Molecular Weight

509.1 g/mol

IUPAC Name

3,6-diiodo-9-(4-methylphenyl)carbazole

InChI

InChI=1S/C19H13I2N/c1-12-2-6-15(7-3-12)22-18-8-4-13(20)10-16(18)17-11-14(21)5-9-19(17)22/h2-11H,1H3

InChI Key

SCDMBDRGTOJYFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I

Origin of Product

United States

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